molecular formula C27H27F3N4O B4307698 N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE

N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE

Cat. No.: B4307698
M. Wt: 480.5 g/mol
InChI Key: RKMIRGRBLKZNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes an adamantyl group, a trifluoromethyl group, and a benzo-fused pyrazoloquinazoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the adamantyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Adamantylmethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE is unique due to the presence of the adamantyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N4O/c28-27(29,30)24-20-6-5-18-3-1-2-4-19(18)23(20)32-22-10-21(33-34(22)24)25(35)31-14-26-11-15-7-16(12-26)9-17(8-15)13-26/h1-4,10,15-17H,5-9,11-14H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMIRGRBLKZNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCC45CC6CC(C4)CC(C6)C5)N=C2C7=CC=CC=C71)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(ADAMANTAN-1-YLMETHYL)-7-(TRIFLUOROMETHYL)-5,6-DIHYDROBENZO[H]PYRAZOLO[5,1-B]QUINAZOLINE-10-CARBOXAMIDE

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